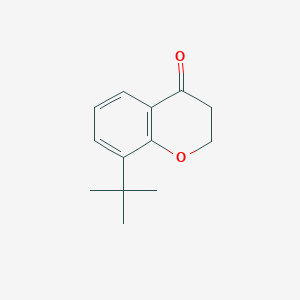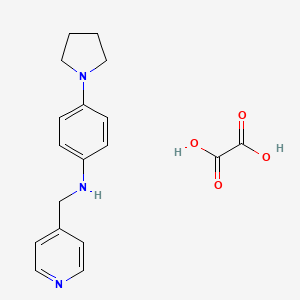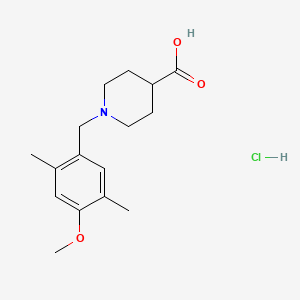
8-Tert-butylchroman-4-one
Descripción general
Descripción
8-Tert-butylchroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group at the 8th position of the chroman-4-one structure. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butylchroman-4-one can be achieved through various methods. One common approach involves the reaction of benzene with 1-[(3-chloro-2-propyn-1-yl)oxy]-2-(1,1-dimethylethyl)-benzene under specific conditions . Another method involves the use of tert-butyl hydroperoxide and tetrabutylammonium iodide as reagents to facilitate the oxidative formation of the chromanone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Tert-butylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and catalysts like tetrabutylammonium iodide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various chromanone derivatives, alcohols, and substituted chromanones, each with potential biological and pharmaceutical applications.
Aplicaciones Científicas De Investigación
8-Tert-butylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of 8-tert-butylchroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the tert-butyl group but shares the core chromanone structure.
Chroman-2-one: Differs in the position of the carbonyl group.
Chromen-4-one: Contains a double bond between C-2 and C-3, unlike chroman-4-one.
Uniqueness: 8-Tert-butylchroman-4-one is unique due to the presence of the tert-butyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and potential biological activity compared to other chromanone derivatives.
Propiedades
IUPAC Name |
8-tert-butyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISAMGVJMRICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655600 | |
| Record name | 8-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23067-79-0 | |
| Record name | 8-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)





![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)


![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)

